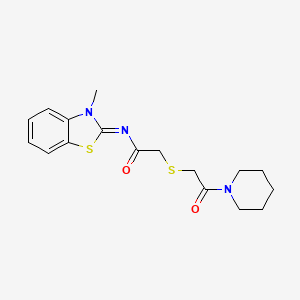

![molecular formula C22H20N2O4 B2612647 2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900264-14-4](/img/structure/B2612647.png)

2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

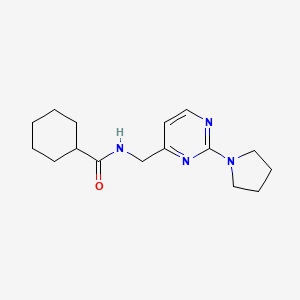

The compound “2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core. Chromeno[2,3-d]pyrimidines are a type of heterocyclic compound that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fused ring system containing a chromene ring (a benzene ring fused to a dihydrofuran ring) and a pyrimidine ring. The compound also contains various substituents, including an isopropyl group, a methoxy group, and a p-tolyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The presence of various functional groups like the methoxy group and the carbonyl groups in the pyrimidine ring could potentially be sites of reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its degree of conjugation, the presence of polar functional groups, and steric effects from its substituents .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (the removal of the boron moiety) remains less explored. However, recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This advancement opens up new possibilities for synthetic chemistry, including the formal anti-Markovnikov hydromethylation of alkenes. The compound’s radical-based protodeboronation has been successfully applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility.

Anti-Inflammatory Activity

Indole derivatives, such as our compound, have diverse biological applications. One derivative, indole-3-acetic acid, acts as a plant hormone produced during tryptophan degradation in higher plants. While our compound is not directly indole-3-acetic acid, its indole moiety suggests potential bioactivity. Further studies are needed to explore its anti-inflammatory properties .

Therapeutic Potential

The chromeno[2,3-d]pyrimidine scaffold, which our compound embodies, has therapeutic potential. Researchers have investigated related pyrimidine derivatives for their anti-inflammatory activity. Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, in particular, exhibited promising effects. Our compound’s structural features may contribute to similar pharmacological activities .

Scope Expansion

The introduction of stable boronic ester moieties has significantly expanded the scope of boron chemistry. Researchers continue to explore novel borylation approaches, and our compound’s unique structure adds to this ongoing exploration.

Wirkmechanismus

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many chromeno[2,3-d]pyrimidine derivatives have been studied for their potential biological activities, but without specific studies on this particular compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methoxy-3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-12(2)20-23-21-18(22(26)24(20)14-7-5-13(3)6-8-14)19(25)16-10-9-15(27-4)11-17(16)28-21/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGUZCGJXQHTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2612565.png)

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)